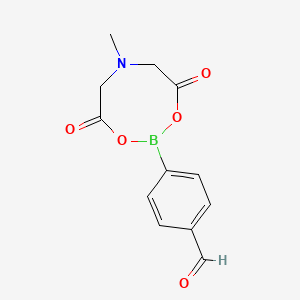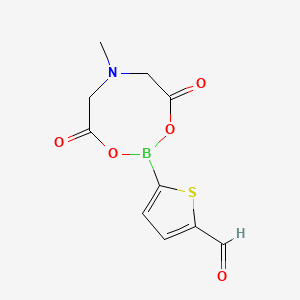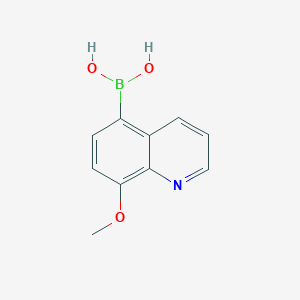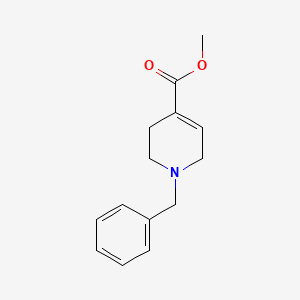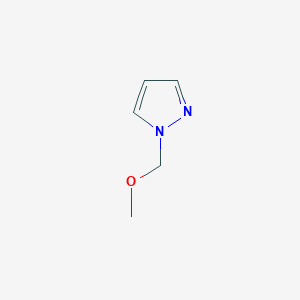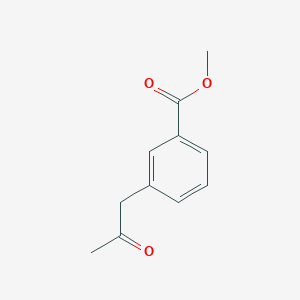
Methyl 3-(2-oxopropyl)benzoate
描述
Synthesis Analysis
The synthesis of methyl benzoate derivatives can involve multiple steps and a variety of starting materials. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was prepared from L-serine in a nine-step process with an overall yield of 24% . Another example is the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which was obtained by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . These methods demonstrate the versatility of methyl benzoate derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of methyl benzoate derivatives has been elucidated using various spectroscopic techniques and theoretical calculations. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . Density functional theory (DFT) was used to optimize the molecular structure and investigate vibrational frequencies and NMR chemical shifts .
Chemical Reactions Analysis
Methyl benzoate derivatives can undergo a range of chemical reactions. Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, for example, is reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids . The reactivity of these compounds makes them valuable synthons for the preparation of complex molecules, including heterocyclic systems and peptidomimetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl benzoate derivatives are influenced by their functional groups and molecular structure. The compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been studied for its global chemical reactivity descriptors, natural population analysis (NPA), thermodynamic properties, and non-linear optical (NLO) properties . These properties are essential for understanding the behavior of the compound in different environments and for potential applications in materials science.
Relevant Case Studies
Several case studies highlight the importance of methyl benzoate derivatives in synthetic chemistry. For instance, the synthesis of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate led to the preparation of various heterocyclic compounds, demonstrating the versatility of these reagents in creating diverse molecular architectures . Additionally, the alkaline hydrolysis of substituted methyl benzoates has been studied, revealing the mechanisms and kinetics of these reactions, which are crucial for the design of synthetic pathways .
安全和危害
“Methyl 3-(2-oxopropyl)benzoate” is classified as a combustible solid . It is irritating to the eyes, nose, throat, upper respiratory tract, and skin . It may cause allergic skin and respiratory reactions . Containers may explode when heated, and thermal decomposition can lead to the release of irritating gases and vapors .
属性
IUPAC Name |
methyl 3-(2-oxopropyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)6-9-4-3-5-10(7-9)11(13)14-2/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHNAXWWCGBMIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-oxopropyl)benzoate | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3022757.png)

